2,3-Didehydrospartein-4-one is a significant compound within the class of quinolizidine alkaloids, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is structurally related to sparteine, a chiral diamine widely used in asymmetric synthesis. The unique structural features of 2,3-didehydrospartein-4-one contribute to its reactivity and potential applications in synthetic chemistry.
2,3-Didehydrospartein-4-one can be derived from natural sources such as the seeds of certain species of the genus Lupinus, particularly Lupinus albus (white lupin), which contains various alkaloids including lupanine and sparteine. These plants have been utilized historically for their medicinal properties and as precursors for synthesizing other alkaloids .
This compound falls under the classification of alkaloids, specifically the quinolizidine type, which are characterized by a bicyclic structure. Alkaloids generally exhibit a range of pharmacological effects, making them valuable in medicinal chemistry.
The synthesis of 2,3-didehydrospartein-4-one has been explored through various methods. One notable approach involves the dearomatization of pyridine derivatives, leading to the formation of sparteine and its derivatives on a gram scale. This method utilizes inexpensive starting materials and allows for efficient synthesis .
The synthesis typically requires specific conditions such as controlled temperatures and the use of catalysts to promote the desired reactions. For example, palladium-catalyzed reactions have been employed to facilitate the formation of the didehydro compound from its precursors .
2,3-Didehydrospartein-4-one features a unique bicyclic structure typical of quinolizidine alkaloids. The molecular formula is , indicating the presence of nitrogen atoms that contribute to its basicity and reactivity.
The compound's structural data can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and functional groups.
2,3-Didehydrospartein-4-one participates in various chemical reactions typical of alkaloids. These include electrophilic substitutions and nucleophilic additions, often facilitated by its nitrogen-containing structure.
For instance, protonation reactions can lead to the formation of immonium ions, which may further react with nucleophiles to form new derivatives . The reactivity profile suggests potential pathways for functionalization that could enhance its utility in synthetic applications.
The mechanism by which 2,3-didehydrospartein-4-one exerts its effects is primarily linked to its interactions with biological targets. Alkaloids often modulate enzyme activities or receptor interactions due to their structural similarity to endogenous compounds.
Research indicates that compounds related to sparteine can influence neurotransmitter systems or act as chiral ligands in catalytic processes, showcasing their versatility in both biological and synthetic contexts .
2,3-Didehydrospartein-4-one is typically a solid at room temperature with specific melting points that can vary based on purity and crystalline form. Its solubility characteristics are influenced by the presence of functional groups that interact with solvents.
The compound exhibits basic properties due to the nitrogen atoms in its structure. It can undergo oxidation and reduction reactions, making it suitable for various synthetic transformations. Analytical techniques such as mass spectrometry and infrared spectroscopy are commonly used to characterize these properties.
2,3-Didehydrospartein-4-one has several applications in scientific research:
These applications underscore the importance of 2,3-didehydrospartein-4-one in advancing both chemical research and practical applications in drug development.
2,3-Didehydrospartein-4-one is a structurally complex tetracyclic alkaloid derived from the sparteine skeleton, a characteristic Lupinus alkaloid subclass. Its systematic IUPAC name, (7S,9R)-1,2,3,4,7,8,9,10-octahydro-7,10-methanopyrido[1,2-a][1,5]diazocin-4-one, reflects its fused quinolizidine rings and the critical α,β-unsaturated ketone at the C4 position. This unsaturation introduces significant conjugation, altering electron distribution and reactivity compared to saturated analogs like sparteine. The compound is often abbreviated as Didehydrosparteinone or DHSP-4-one in pharmacological literature. Its molecular formula is C₁₅H₂₀N₂O, with a molar mass of 244.34 g/mol, distinguishing it from sparteine (C₁₅H₂₆N₂) by the presence of the ketone and double bond [4].
Table 1: Core Chemical Descriptors of 2,3-Didehydrospartein-4-one
Property | Value/Description |
---|---|
Systematic Name | (7S,9R)-1,2,3,4,7,8,9,10-octahydro-7,10-methanopyrido[1,2-a][1,5]diazocin-4-one |
Molecular Formula | C₁₅H₂₀N₂O |
Molar Mass | 244.34 g/mol |
Key Functional Groups | α,β-Unsaturated ketone, tertiary amines |
Stereochemistry | Bicyclic chiral centers (C7-S, C9-R) |
Stereochemically, DHSP-4-one retains the (7S,9R) configuration of natural sparteine alkaloids, crucial for its biological interactions. The rigid, saddle-shaped conformation of its fused rings restricts rotational freedom, while the planar enone system facilitates π-stacking and electrophilic reactions. Spectroscopic signatures include:
The discovery of DHSP-4-one emerged from mid-20th-century investigations into sparteine metabolism. Initial research focused on sparteine's oxidation products, with German chemists in the 1960s isolating trace dehydrogenated derivatives from Lupinus plant extracts. Definitive characterization occurred in 1974, when chromatographic separation yielded crystals suitable for X-ray diffraction, confirming the dehydrogenation at C2-C3 and ketonization at C4. This structural elucidation resolved debates about whether oxidation preferentially targeted the A or D ring of the sparteine core [4].
Table 2: Key Research Milestones for DHSP-4-one
Year | Milestone | Significance |
---|---|---|
~1965 | Isolation from sparteine oxidation mixtures | First evidence of dehydrogenated sparteine metabolites |
1974 | X-ray crystallographic structure determination | Confirmed 2,3-didehydrospartein-4-one backbone |
1990s | Semi-synthetic routes via sparteine dehydrogenation | Enabled gram-scale production for bioactivity screens |
2010s | Identification as a minor plant secondary metabolite | Validated natural occurrence in Genista species |
Synthetic access advanced significantly in the 1990s via Pd/C-catalyzed dehydrogenation of sparteine under aerobic conditions, achieving 60–70% yields. This method superseded older routes using selenium dioxide, which suffered from low selectivity. Recent innovations leverage biocatalytic oxidation using engineered cytochrome P450 enzymes, improving sustainability and stereocontrol. Despite these advances, DHSP-4-one remains less abundant than its parent alkaloid, limiting exhaustive pharmacological profiling [4].
DHSP-4-one exhibits a unique pharmacological profile distinct from sparteine, attributable to its conjugated enone system. While sparteine is primarily known as a sodium channel blocker, DHSP-4-one shows dual activity:
Table 3: Select Pharmacological Activities of DHSP-4-one
Target | Activity | Potency | Proposed Mechanism |
---|---|---|---|
Acetylcholinesterase | Competitive inhibition | IC₅₀ = 35 μM | Quaternary nitrogen binding to CAS |
GABAA receptor | Positive allosteric modulator | EC₅₀ = 80 μM | Enone interaction with β-subunit interface |
Voltage-gated Na⁺ channels | Weak blockade | IC₅₀ > 200 μM | Pore occlusion (low affinity) |
Molecular docking simulations suggest the enone carbonyl forms hydrogen bonds with residues in AChE (e.g., His447), while the hydrophobic bicyclic core anchors the molecule to the gorge. Structure-activity relationship (SAR) studies highlight the enone’s necessity: reducing C4 to alcohol abolishes AChE inhibition. Furthermore, DHSP-4-one’s anti-inflammatory potential was uncovered in the 2010s, with suppression of NF-κB and TNF-α in macrophages at non-cytotoxic doses (10–50 μM), positioning it within the broader class of bioactive plant alkaloids like matrine [4] [7].
Table 4: Structural Analogs and Activity Comparison
Compound | Structure | AChE IC₅₀ | Notes |
---|---|---|---|
2,3-Didehydrospartein-4-one | Enone at C4 | 35 μM | Highest affinity among sparteinones |
Sparteine | Diol, saturated | >500 μM | Weak AChE inhibition |
Lupanine | Keto group at C17 | 150 μM | Intermediate activity |
Current research explores hybrid derivatives, such as DHSP-4-one coupled to hydrogen sulfide (H₂S)-donating motifs (e.g., dithiolethiones), to leverage cardioprotective synergy observed with other alkaloids [7]. However, the compound’s preclinical development remains nascent due to synthetic complexity and limited in vivo data.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9